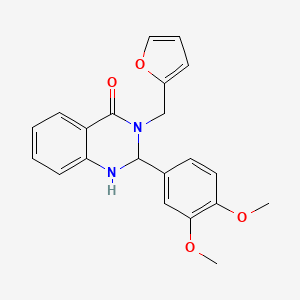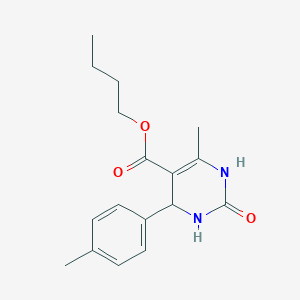![molecular formula C22H20Br2N2O2 B5127583 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5127583.png)
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol is a chemical compound that belongs to the class of beta-adrenergic receptor antagonists. It is commonly used in scientific research to study the mechanism of action and the biochemical and physiological effects of beta-blockers.
Mécanisme D'action
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol works by blocking the beta-adrenergic receptors, which are responsible for the activation of the sympathetic nervous system. This results in a decrease in heart rate and blood pressure, which makes it useful in the treatment of hypertension, angina, and arrhythmias.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include a decrease in heart rate, blood pressure, and cardiac output. It also causes a decrease in the release of renin, which is responsible for the regulation of blood pressure. In addition, it reduces the secretion of insulin and glucagon, which are hormones that regulate blood sugar levels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol in lab experiments include its specificity for beta-adrenergic receptors, its ability to block the effects of catecholamines, and its well-established mechanism of action. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the use of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol in scientific research. One direction is the development of new beta-blocker drugs based on the structure-activity relationship of this compound. Another direction is the investigation of the potential therapeutic uses of beta-blockers in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, future research could explore the role of beta-blockers in the regulation of the immune system and the treatment of autoimmune disorders.
In conclusion, this compound is a chemical compound that is widely used in scientific research to study the mechanism of action and the biochemical and physiological effects of beta-blockers. Its specificity for beta-adrenergic receptors and well-established mechanism of action make it a valuable tool for the development of new beta-blocker drugs and the investigation of potential therapeutic uses in various diseases.
Méthodes De Synthèse
The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol involves a multi-step process. The first step is the synthesis of 3,6-dibromo-9H-carbazole, which is obtained by the bromination of 9H-carbazole. The second step involves the synthesis of 2-(2-methoxyphenylamino)propan-1-ol, which is obtained by the reaction of 2-amino-1-(2-methoxyphenyl)propan-1-ol with formaldehyde. The final step involves the coupling of 3,6-dibromo-9H-carbazole with 2-(2-methoxyphenylamino)propan-1-ol to obtain this compound.
Applications De Recherche Scientifique
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol is commonly used in scientific research to study the mechanism of action and the biochemical and physiological effects of beta-blockers. It is also used to study the structure-activity relationship of beta-blockers and to develop new beta-blocker drugs.
Propriétés
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(2-methoxyanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Br2N2O2/c1-28-22-5-3-2-4-19(22)25-12-16(27)13-26-20-8-6-14(23)10-17(20)18-11-15(24)7-9-21(18)26/h2-11,16,25,27H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAYNAQCXCOLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5127505.png)

![ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-N-methylglycinate](/img/structure/B5127522.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5127531.png)

![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5127535.png)
![5-{[5-(2-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5127551.png)

![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5127568.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methylphenyl)propanamide](/img/structure/B5127571.png)
![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5127579.png)
![1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5127598.png)

![N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}](/img/structure/B5127613.png)